1,1'-(1,3-Propanediyl)bis(benzimidazole)
Description
Overview of Benzimidazole (B57391) Scaffolds in Coordination and Supramolecular Chemistry
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the design of molecules for coordination and supramolecular chemistry. researchgate.netresearchgate.net Its structural resemblance to naturally occurring nucleotides makes it an excellent candidate for mimicking biological systems and interacting with biomolecules. researchgate.net The key to its utility lies in its physicochemical nature, which allows for a variety of noncovalent interactions. These include hydrogen bonding, π-π stacking, and hydrophobic interactions, which are fundamental to the construction of complex supramolecular architectures. researchgate.net
In coordination chemistry, the imidazole portion of the benzimidazole ring provides nitrogen donor atoms that can readily coordinate with a wide range of metal ions. mdpi.comresearchgate.net This coordination ability is tunable by modifying the substituents on the benzimidazole ring. The formation of these metal-ligand complexes is a primary method for creating larger, well-defined structures, including metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have found applications in sensing, photoluminescence, and catalysis. researchgate.net
Supramolecular chemistry leverages the noncovalent interactions of the benzimidazole scaffold to build self-assembled structures. researchgate.net The interplay of hydrogen bonding (N-H---N or N-H---O), π-stacking between the aromatic rings, and van der Waals forces directs the assembly of individual molecules into larger, ordered systems like gels, liquid crystals, and other functional materials. sci-hub.stresearchgate.net The ability to form both metal-coordination bonds and engage in various noncovalent interactions simultaneously makes benzimidazole derivatives powerful tools for creating complex and functional supramolecular systems. researchgate.net
Significance of 1,1'-(1,3-Propanediyl)bis(benzimidazole) as a Bifunctional Ligand
The compound 1,1'-(1,3-Propanediyl)bis(benzimidazole) is a bifunctional ligand where two benzimidazole rings are connected at their respective N1 positions by a flexible three-carbon (propyl) chain. This specific structural arrangement confers significant versatility upon the molecule in coordination chemistry. The propane (B168953) linker provides sufficient flexibility for the two benzimidazole units to adopt various conformations, allowing the ligand to function in several distinct modes.
Firstly, it can act as a chelating ligand, where both benzimidazole nitrogen atoms coordinate to a single metal center, forming a stable six-membered chelate ring. This mode of binding is crucial in the formation of mononuclear complexes. Secondly, the ligand can function as a bridging ligand, connecting two different metal centers. This capability is fundamental in the construction of binuclear or polynuclear complexes and coordination polymers. For instance, salts derived from 1-(3-(1H-benzimidazol-1-yl)propyl)-1H-benzimidazole have been prepared and used to create complexes with metal(II) chlorides, such as those of zinc and copper. mdpi.com
The bifunctionality also extends to its role as a precursor in materials synthesis. Dicationic ionic liquids based on the 3,3'-(propane-1,3-diyl)bis(1-methyl-1H-benzimidazolium) cation have been synthesized, demonstrating the utility of this scaffold in creating functional materials with tunable thermal and electrochemical properties. researchgate.net The distance and flexibility imposed by the propyl linker are critical in determining the geometry and stability of the resulting metal complexes and supramolecular assemblies, making 1,1'-(1,3-propanediyl)bis(benzimidazole) a valuable and adaptable component in the chemist's toolkit.
Scope and Research Avenues for 1,1'-(1,3-Propanediyl)bis(benzimidazole)
The unique characteristics of 1,1'-(1,3-propanediyl)bis(benzimidazole) open up several promising avenues for future research and application.
Catalysis : Metal complexes incorporating this ligand are potential candidates for catalysis. The ability to form stable chelate structures with transition metals is a key feature of many effective catalysts. Research into the catalytic activity of nickel(II) complexes with related ligands in reactions like the three-component coupling of aldehydes, amines, and alkynes (A³-coupling) highlights this potential. nih.gov The electronic environment of the metal center can be fine-tuned by the benzimidazole units, potentially leading to highly efficient and selective catalysts for various organic transformations. nih.govnih.gov
Anion Recognition and Sensing : The development of chemosensors for anions is a significant area of research due to the importance of anions in biological and environmental systems. nih.gov Benzimidazole-containing molecules have been successfully employed as fluorescent and colorimetric sensors. sci-hub.stresearchgate.net The 1,1'-(1,3-propanediyl)bis(benzimidazole) scaffold is well-suited for the design of anion receptors. The two benzimidazole N-H protons can act as hydrogen-bond donors, and the flexible propyl linker allows the molecule to form a pre-organized cavity suitable for selectively binding specific anions. Further functionalization of the benzimidazole rings could enhance selectivity and signaling response.
Materials Science : The capacity of this ligand to act as a linker in coordination polymers and metal-organic frameworks (MOFs) is a significant research direction. researchgate.netresearchgate.net By selecting appropriate metal ions and reaction conditions, materials with desired topologies and properties, such as high birefringence, photoluminescence, or porosity, can be engineered. researchgate.netnih.gov Such materials are of interest for applications in gas storage, separation, and as advanced optical materials. The formation of extensive hydrogen-bonded networks is also a key feature in the assembly of its supramolecular structures. nih.gov
Compound Data
Table 1: Properties of 1,1'-(1,3-Propanediyl)bis(benzimidazole)
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₆N₄ |
| Molar Mass | 276.34 g/mol |
| Structure | Two benzimidazole rings linked at the N1 positions by a propane-1,3-diyl chain. |
| Function | Bifunctional ligand (chelating and bridging), precursor for materials. |
Structure
3D Structure
Properties
Molecular Formula |
C17H16N4 |
|---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
1-[3-(benzimidazol-1-yl)propyl]benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-3-8-16-14(6-1)18-12-20(16)10-5-11-21-13-19-15-7-2-4-9-17(15)21/h1-4,6-9,12-13H,5,10-11H2 |
InChI Key |
FWTYBCNVSUGKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,1 1,3 Propanediyl Bis Benzimidazole
Classical and Established Synthetic Routes
Traditional methods for synthesizing the benzimidazole (B57391) core are often robust and well-understood, providing reliable pathways to the desired products, including bis-benzimidazole structures.
The most common and direct route to 2,2'-alkylenebis(benzimidazoles) is the condensation reaction between o-phenylenediamine (B120857) and a suitable dicarboxylic acid or its derivatives (such as esters or anhydrides). orientjchem.orgmdpi.com For the synthesis of a propane-linked bis-benzimidazole, this would involve a dicarboxylic acid with a three-carbon spacer, like glutaric acid or malonic acid derivatives. The reaction typically requires strong acidic conditions (e.g., polyphosphoric acid or mineral acids like HCl) and high temperatures to facilitate the double cyclization and dehydration. mdpi.comscispace.com
The general mechanism proceeds via initial formation of a diamide (B1670390) intermediate, followed by two successive intramolecular cyclizations, each eliminating a molecule of water to form the two imidazole (B134444) rings. chemicalforums.com The driving force for the final step is the formation of the stable aromatic benzimidazole system. chemicalforums.com
| Reactants | Catalyst/Medium | Conditions | Product Type | Reference(s) |
| o-Phenylenediamine, Dicarboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature | 2,2'-bis-Benzimidazole | mdpi.com |
| o-Phenylenediamine, Dicarboxylic Acid | 4 M HCl | Reflux | 2,2'-bis-Benzimidazole | mdpi.com |
| o-Phenylenediamine, Thiodiacetic Acid | 4 M HCl | Reflux (72h) | 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole | mdpi.com |
| o-Phenylenediamine, Aldehydes/Carboxylic Acids | p-Toluenesulfonic acid (p-TsOH) | 80°C (2-3h) | 2-substituted Benzimidazoles | orientjchem.org |
This table presents generalized conditions for the synthesis of benzimidazole and bis-benzimidazole compounds via condensation reactions.
Multi-step syntheses offer greater control and versatility, allowing for the construction of specifically substituted or N-alkylated bis-benzimidazoles. A common strategy for synthesizing N,N'-linked bis-benzimidazoles, such as 1,1'-(1,3-Propanediyl)bis(benzimidazole), involves the reaction of a pre-formed benzimidazole derivative with a suitable linking agent.
One such reported method involves the reaction of benz[cd]indol-2(1H)-one with 1,3-dibromopropane (B121459). prepchem.com In this procedure, the benz[cd]indol-2(1H)-one is first deprotonated with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) to form an anion. prepchem.com This anion then acts as a nucleophile, reacting with both ends of the 1,3-dibromopropane linker in a double substitution reaction to yield the final 1,1'-(1,3-propanediyl)bis-benz[cd]indol-2(1H)-one. prepchem.com A similar strategy can be envisioned starting from benzimidazole itself.
Another multi-step approach involves preparing specialized diacid precursors which are then condensed with o-phenylenediamine in the final step. researchgate.netorientjchem.org For example, dithiols can be reacted with methyl ester bromides, followed by saponification to create a diacid, which is then condensed with o-phenylenediamine to form bis(benzimidazole) derivatives. researchgate.netorientjchem.org
| Step | Reactants | Reagents/Solvent | Intermediate/Product | Reference |
| 1 | Benz[cd]indol-2(1H)-one, Sodium Hydride | Dimethylformamide (DMF) | Anion of Benz[cd]indol-2(1H)-one | prepchem.com |
| 2 | Anion from Step 1, 1,3-Dibromopropane | Dimethylformamide (DMF) | (Bs) 1,1'-(1,3-propanediyl)bis-benz[cd]indol-2(1H)-one | prepchem.com |
This table outlines the synthesis of a related N,N'-propane-linked bis-heterocycle, illustrating the general multi-step strategy.
Green Chemistry Approaches to Synthesis
In recent years, synthetic chemistry has shifted towards more environmentally benign methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.
Performing reactions under solvent-free conditions is a cornerstone of green chemistry. For the synthesis of bis-benzimidazoles, this is often achieved by heating a mixture of o-phenylenediamine and a dicarboxylic acid above their melting points. orientjchem.org This "melting method" can proceed without a catalyst to afford the desired bis-benzimidazoles in acceptable yields. orientjchem.orgresearchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). orientjchem.org
Alternatively, solid-supported catalysts can be employed in solvent-free reactions. rsc.orgnih.gov Catalysts such as AlOOH–SO₃ nanoparticles or Al₂O₃/CuI/PANI nanocomposites have been used for the condensation of o-phenylenediamines and aldehydes under solvent-free conditions, offering high yields and short reaction times. rsc.orgnih.gov Grinding the reactants together, sometimes with a catalyst like p-toluenesulfonic acid, is another solvent-free technique that has proven effective. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. ijprajournal.comjocpr.com Microwave heating is efficient and uniform, leading to shorter reaction times, typically minutes instead of hours. ijprajournal.commdpi.com
The synthesis of bis-benzimidazoles from o-phenylenediamine and dicarboxylic acids can be effectively carried out using microwave assistance. researchgate.netresearchgate.net For instance, new bis-benzimidazoles have been synthesized in good to excellent yields under microwave irradiation in the presence of alumina-methanesulfonic acid (AMA). researchgate.net This approach aligns with green chemistry principles by reducing energy consumption and reaction time. ijprajournal.comtandfonline.com The combination of microwave heating with solvent-free conditions presents a particularly efficient and environmentally friendly synthetic route. mdpi.com
| Method | Heating | Time | Yield | Reference(s) |
| Conventional | Oil Bath / Reflux | Hours | Moderate to Good | mdpi.com |
| Microwave-Assisted | Microwave Irradiation | 9-10 minutes | Significantly Higher | ijprajournal.com |
This table provides a general comparison, highlighting the advantages of microwave-assisted synthesis for benzimidazole derivatives.
Developing synthetic methods that operate without a catalyst or under mild catalytic conditions is highly desirable. As mentioned, the condensation of o-phenylenediamine with diacids can be achieved catalyst-free simply by heating the reactants together. orientjchem.orgresearchgate.net
For a mildly catalyzed approach, aqueous fluoroboric acid (HBF₄) has been shown to be a highly efficient catalyst for the synthesis of 2,2'-(alkanediyl)-bis-1H-benzimidazoles under solvent-free conditions. semanticscholar.org In this method, a small amount of 45% aqueous HBF₄ is added to the mixture of o-phenylenediamine and dicarboxylic acid, which is then heated in an oil bath. semanticscholar.org The reaction yields are excellent, and the workup is simple, involving neutralization with a base like sodium bicarbonate to remove the acid catalyst. semanticscholar.org The use of a very small quantity of aqueous HBF₄ means it functions as a catalyst rather than a solvent, making the process highly efficient and environmentally friendly. semanticscholar.org
Strategies for Functionalization and Derivativation
The functionalization of 1,1'-(1,3-propanediyl)bis(benzimidazole) can be systematically approached by targeting its three main structural components. This allows for the fine-tuning of its molecular architecture to achieve desired characteristics.
The nitrogen atoms of the benzimidazole rings are nucleophilic and represent a primary site for substitution. While the parent 1,1'-(1,3-propanediyl)bis(benzimidazole) already involves N-alkylation of two benzimidazole units with a 1,3-dihalopropane, further N-substitution is a common strategy in related benzimidazole chemistry. For instance, in other benzimidazole-containing molecules, the remaining N-H group on the imidazole ring can be further functionalized.
However, in the case of 1,1'-(1,3-propanediyl)bis(benzimidazole), both benzimidazole units are already N-substituted with the propyl linker, meaning there are no remaining N-H bonds on the imidazole rings for simple substitution. Derivatization at the nitrogen atoms would therefore require more complex strategies, such as the quaternization of the tertiary nitrogen atoms to form benzimidazolium salts. This approach introduces a positive charge and can significantly alter the solubility and electronic properties of the molecule.
Another strategy involves the synthesis of derivatives where the linker itself is attached to different nitrogen atoms of the benzimidazole core, although this would result in a different isomer of the title compound.
Table 1: Examples of N-Substitution Reactions on Benzimidazole Scaffolds
| Starting Material | Reagent | Conditions | Product |
| Benzimidazole | Styrene (B11656) | Not specified | (Z)-1-styryl-benzimidazole mdpi.com |
| 1H-benzo[d]imidazole-2(3H)-thione | Ethylbromoacetate | Dry acetone, triethylamine, reflux | Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate |
This table presents examples of N-substitution on general benzimidazole cores as specific data for the title compound is limited.
Strategies for linker modification could include:
Introduction of Substituents: Functional groups can be introduced onto the propane (B168953) chain. For example, a methyl group could be added to the central carbon atom of the linker, creating a 1,1'-(2-methyl-1,3-propanediyl)bis(benzimidazole) analogue. This type of modification is seen in related structures like 1,1'-(1-methyl-1,3-propanediyl)bis(benzene) biosynth.com.
Altering Linker Length: The length of the alkyl chain can be varied to produce homologues, such as 1,1'-(1,2-ethanediyl)bis(benzimidazole) or 1,1'-(1,4-butanediyl)bis(benzimidazole). This would directly impact the distance and flexibility between the two benzimidazole rings.
Introducing Heteroatoms: Replacing one of the methylene (B1212753) groups of the propane linker with a heteroatom like oxygen or sulfur could also create new derivatives with different properties.
Systematic studies on these modifications for 1,1'-(1,3-propanediyl)bis(benzimidazole) are not widely reported, but these approaches are synthetically feasible based on general organic chemistry principles.
The benzene (B151609) rings of the benzimidazole moieties are susceptible to electrophilic substitution and other functionalization reactions, allowing for the introduction of a wide variety of peripheral substituents. These modifications can significantly impact the electronic properties, solubility, and biological activity of the compound.
Common positions for substitution on the benzimidazole ring are the 5- and 6-positions, which are electronically activated. Research on related benzimidazole derivatives has shown that various functional groups can be introduced. For example, the synthesis of 5-chloro-2-(furan-2'-yl)-1H-benzo[d]imidazole demonstrates the feasibility of incorporating halogen atoms onto the benzene ring nih.gov.
Another study highlights the importance of substituents at the 5-position, where groups like -H, -COOH, or -SO3H can be introduced to modulate the properties of the molecule nih.gov. The introduction of electron-donating groups, such as methoxy (B1213986) substituents, has also been explored in the context of modifying biological activity nih.gov.
Table 2: Examples of Peripheral Substitution on Benzimidazole Rings
| Parent Compound Class | Reagent/Method | Position of Substitution | Example Substituent |
| 1-Aryl-benzimidazoles | N-arylation of 5-amino-benzimidazole intermediates | 5-position | Phthalazine nih.gov |
| o-phenylenediamine derivatives | Condensation with substituted aldehydes | 5-position | Chloro nih.gov |
| 2-substituted benzimidazoles | Modification of 3,4-diaminobenzenesulfonic acid | 5-position | Sulfonic acid nih.gov |
This table illustrates general strategies for introducing peripheral substituents onto benzimidazole rings, which are applicable to the derivatization of 1,1'-(1,3-propanediyl)bis(benzimidazole).
Advanced Structural Characterization and Spectroscopic Analysis of 1,1 1,3 Propanediyl Bis Benzimidazole and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and conformation in the crystalline solid state.
Growing single crystals of 1,1'-(1,3-propanediyl)bis(benzimidazole) suitable for X-ray analysis allows for its precise three-dimensional structure to be determined. mdpi.comnih.gov This technique reveals the exact spatial arrangement of the two benzimidazole (B57391) rings relative to each other, dictated by the flexible trimethylene linker. The analysis of related bis(benzimidazole) structures shows that the propane (B168953) bridge can adopt different conformations, leading to either a "U-shaped" or a more linear "W-shaped" arrangement of the molecule. elsevierpure.com
The crystal structure confirms the connectivity of the atoms and provides detailed metric parameters. researchgate.net The benzimidazole rings are typically planar, and the dihedral angle between them is a key feature of the molecular conformation. The packing of molecules within the crystal lattice is stabilized by various intermolecular interactions.
Representative Crystallographic Data for a bis(benzimidazole) Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z | 4 |
Note: The data presented is representative for a related heterocyclic compound and illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.com
Powder X-ray Diffraction (PXRD) serves as a valuable tool for the characterization of bulk, polycrystalline samples of 1,1'-(1,3-propanediyl)bis(benzimidazole). lbl.gov While single-crystal XRD provides the structure of one perfect crystal, PXRD is used to confirm the phase purity of the synthesized batch. The resulting diffraction pattern is a fingerprint of the crystalline phase. This experimental pattern can be compared to one calculated from single-crystal XRD data to verify the identity and purity of the bulk material. lbl.gov It is also instrumental in identifying different polymorphic forms of the compound, should they exist.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for confirming the structure of 1,1'-(1,3-propanediyl)bis(benzimidazole) in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of the proton and carbon environments and their connectivity. researchgate.net
The ¹H NMR spectrum of 1,1'-(1,3-propanediyl)bis(benzimidazole) provides distinct signals for each type of proton in the molecule. The aromatic protons of the benzimidazole rings typically appear in the downfield region of the spectrum. The protons on the trimethylene bridge give rise to characteristic signals in the aliphatic region. Specifically, the two methylene (B1212753) groups attached to the nitrogen atoms (N-CH₂) are deshielded and appear at a lower field compared to the central methylene group (-CH₂-CH₂-CH₂-), which shows a signal at a higher field. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular formula. researchgate.net
Representative ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (Ar-H) | 7.20 - 7.80 | Multiplet (m) |
| Imine (N-CH=N) | ~8.10 | Singlet (s) |
| N-CH₂ (Propane Bridge) | ~4.40 | Triplet (t) |
| Central CH₂ (Propane Bridge) | ~2.40 | Quintet (p) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. nih.gov For 1,1'-(1,3-propanediyl)bis(benzimidazole), signals can be observed for the aromatic carbons, the C2 carbon of the imidazole (B134444) ring (N-C-N), and the aliphatic carbons of the propane linker. chemicalbook.com The chemical shift of the C2 carbon is particularly characteristic and appears significantly downfield. The carbons of the methylene groups attached to nitrogen (N-CH₂) are observed at a lower field than the central methylene carbon (-CH₂-CH₂-CH₂-). researchgate.net
Representative ¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Imine (N-C=N) | ~144.0 |
| Aromatic (Ar-C) | 110.0 - 143.0 |
| N-CH₂ (Propane Bridge) | ~42.0 |
| Central CH₂ (Propane Bridge) | ~29.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR techniques are employed. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 1,1'-(1,3-propanediyl)bis(benzimidazole), COSY spectra would confirm the ¹H-¹H coupling between the N-CH₂ and the central CH₂ protons of the propane bridge. ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two or three bonds. It is particularly powerful for identifying and assigning quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the N-CH₂ protons and the C2 and other aromatic carbons of the benzimidazole ring, confirming the link between the propane bridge and the heterocyclic systems. usm.my
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1,1'-(1,3-propanediyl)bis(benzimidazole) and its analogs. By detecting the characteristic vibrations of specific chemical bonds and functional groups, these methods offer a detailed fingerprint of the molecule.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 1,1'-(1,3-propanediyl)bis(benzimidazole) framework. The IR spectrum of a related benzimidazole derivative, for instance, displays characteristic absorption bands in the 3200-2900 cm⁻¹ region, which are attributed to C-H aromatic and N-H stretching vibrations. researchgate.net The absence or presence of certain bands can confirm structural modifications. For example, in the synthesis of some benzimidazole-1,2,3-triazole-sulfonamide hybrids, the disappearance of the N-H stretching band confirms the substitution at the nitrogen atom of the benzimidazole ring. d-nb.info Similarly, the formation of S,N-bispropargylated benzimidazole is confirmed by the absence of both S-H and N-H stretching bands in the IR spectrum. d-nb.info
In coordination complexes involving benzimidazole-based ligands, IR spectroscopy can elucidate the mode of coordination. The deprotonation of carboxyl groups in dicarboxylate ligands, for example, is indicated by the absence of a strong band in the 1690-1730 cm⁻¹ region. researchgate.net The coordination of benzimidazole molecules to metal centers like Zn²⁺ can be understood by analyzing the in-plane and out-of-plane N-H stretching vibrations, although these can sometimes overlap with other vibrational modes. researchgate.net
Table 1: Key Infrared (IR) Spectral Data for Benzimidazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| C-H Aromatic & N-H Stretching | 3200-2900 | Presence of benzimidazole core | researchgate.net |
| N-H Stretching | 3390 | Monopropargylation of benzimidazole | d-nb.info |
| Asymmetric & Symmetric Carboxylate Stretching | ~1556 & ~1367 | Coordination of carboxylate groups | researchgate.net |
| C=N Stretching | 1617-1623 | Presence of imine group in derivatives | nih.gov |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the skeletal vibrations of the benzimidazole rings and the effects of structural changes upon excitation. nih.gov For a bis-benzimidazole derivative (BBM), femtosecond stimulated Raman spectroscopy (FSRS) has been used to track the dynamics of excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov
In the ground state (enol form), characteristic Raman modes are observed at 1565 cm⁻¹ and 1587 cm⁻¹, which are primarily due to C-C stretching in conjunction with benzene (B151609) and imidazole ring deformations. mdpi.com Other significant modes include benzene and imidazole ring stretching at 1358 cm⁻¹, C-H in-plane wagging of the benzene rings at 1130 cm⁻¹, and C-H out-of-plane bending at 953 cm⁻¹. mdpi.com Upon photoexcitation and subsequent ESIPT to the keto form, these peaks exhibit shifts, providing insight into the structural changes occurring in the excited state. mdpi.com Raman spectroscopy, supported by density functional theory (DFT) calculations, has also proven to be a rapid and precise method for confirming the formation of selenium-based N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts. nih.gov
Table 2: Characteristic Raman Modes for a Bis-Benzimidazole Derivative (BBM)
| Wavenumber (cm⁻¹) (Enol Form) | Assignment | Reference |
|---|---|---|
| 1587 | C-C stretching, benzene and imidazole ring deformation | mdpi.com |
| 1565 | C-C stretching, benzene and imidazole ring deformation | mdpi.com |
| 1358 | Benzene and imidazole ring stretching, C-H in-plane wagging | mdpi.com |
| 1130 | C-H in-plane wagging of benzene rings | mdpi.com |
| 953 | C-H out-of-plane bending of benzene rings | mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and elucidating the fragmentation pathways of 1,1'-(1,3-propanediyl)bis(benzimidazole) and its derivatives. The molecular formula of the parent compound is C₁₇H₁₆N₄, corresponding to an average mass of 276.343 Da. chemspider.comnih.gov
Electron ionization mass spectrometry (EI-MS) of the related compound 1,3-diphenylpropane (B92013) (C₁₅H₁₆) provides insights into potential fragmentation patterns of the propyl linker. nist.govnist.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized derivatives. uvic.ca
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly powerful for studying the fragmentation of more complex benzimidazole derivatives. nih.gov For instance, in novel 1,5-benzodiazepine derivatives, which share some structural similarities, major fragmentation pathways involve cleavages within the seven-membered ring. nih.gov The fragmentation patterns are often dictated by the nature and position of substituents on the core structure. nih.gov This detailed fragmentation analysis helps to confirm the proposed structures of newly synthesized compounds. d-nb.info
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
UV-Vis absorption and photoluminescence spectroscopy are fundamental to characterizing the electronic properties of 1,1'-(1,3-propanediyl)bis(benzimidazole) and its derivatives, revealing information about their electronic transitions, and emission characteristics.
The UV-Vis absorption spectrum of benzimidazole-based compounds is typically characterized by π-π* transitions within the aromatic system. The parent benzimidazole molecule exhibits absorption maxima that can be influenced by the solvent and pH. nist.gov For a bis-benzimidazole derivative (BBM) designed for ESIPT studies, the absorption spectrum shows a prominent band around 350 nm, attributed to the π-π* transition involving the benzimidazole and hydroxyphenyl moieties. nih.gov The presence of two maxima at 340 nm and 350 nm in this derivative is assigned to different conformers (anti-enol and syn-enol). nih.gov
In coordination polymers incorporating bis(benzimidazole) ligands, the UV-Vis spectra can reveal transitions associated with the ligands. For example, zinc(II) and cadmium(II) complexes with a bis(thiabendazole) ligand (a benzimidazole derivative) show weak bands around 282 nm, which are assigned to n→π* transitions of the ligand's triazole group. researchgate.net The electronic absorption spectra of Schiff base derivatives incorporating benzimidazole moieties also show characteristic bands that can be used to monitor chemical reactions and interactions. researchgate.net
Table 3: Electronic Absorption Data for Benzimidazole Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Transition | Reference |
|---|---|---|---|---|
| Bis-benzimidazole derivative (BBM) | THF, DMSO | ~350 (340, 350) | π-π* | nih.gov |
| Zinc(II) and Cadmium(II) complexes with bis(thiabendazole) | Not specified | ~282 | n→π* | researchgate.net |
| Benzimidazole-based Schiff base derivative | DMF | Not specified | Not specified | researchgate.net |
Many benzimidazole derivatives exhibit interesting fluorescence properties, making them suitable for applications such as fluorescent sensors and probes. researchgate.net The emission properties are often linked to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of charge transfer states. nih.govresearchgate.net
For the ESIPT-capable bis-benzimidazole derivative (BBM), excitation at 350 nm leads to dual fluorescence emission. nih.gov An initial blue emission band at approximately 438 nm is observed, which then redshifts over time, indicating dynamic processes in the excited state. nih.gov This behavior is central to its use as a ratiometric sensor, for example, for Cu²⁺ ions, where the binding of the metal ion disrupts the ESIPT process, altering the emission spectrum. nih.gov
The fluorescence quantum yield of benzimidazole derivatives can be quite high, with some Schiff base derivatives showing efficiencies in the range of 0.41–0.96 depending on the solvent. researchgate.net The emission in these cases is often associated with HOMO→LUMO transitions. researchgate.net Similarly, dinuclear copper(I) complexes with pyridyltriazole ligands can exhibit bright photoluminescence, with emission maxima and quantum yields being highly dependent on the specific ligand structure and the solid-state packing. nih.gov The emission from these complexes is often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states. nih.gov
Table 4: Fluorescence Emission Data for Benzimidazole Derivatives and Complexes
| Compound/Complex | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Key Feature/Mechanism | Reference |
|---|---|---|---|---|
| Bis-benzimidazole derivative (BBM) | 350 | ~438 (initial), redshifts over time | Excited-State Intramolecular Proton Transfer (ESIPT) | nih.gov |
| Benzimidazole Schiff base derivatives | 347 | Varies (e.g., φ = 0.52) | High quantum yield, HOMO→LUMO transition | researchgate.net |
| Dinuclear Copper(I) Complexes | 330-380 | 382-408 (solution), 528-606 (solid) | MLCT/LLCT emission, high solid-state quantum yields | nih.gov |
Computational and Theoretical Investigations of 1,1 1,3 Propanediyl Bis Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1,1'-(1,3-propanediyl)bis(benzimidazole), which features a propyl linker between two benzimidazole units, multiple conformations are possible due to the rotation around single bonds.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. While specific studies on 1,1'-(1,3-propanediyl)bis(benzimidazole) are not extensively detailed in the provided context, the general approach involves optimizing various initial structures to locate the global minimum and other low-energy isomers. This process is crucial as the molecular conformation dictates its physical and chemical properties, including how it interacts with other molecules. For similar benzimidazole structures, DFT has been successfully used for geometry optimization. nih.govnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com DFT calculations are a standard method for determining the energies of these frontier orbitals. science.gov For various benzimidazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and potential bioactivity. irjweb.comresearchgate.net
Table 1: Illustrative Frontier Orbital Energies and Related Properties (Hypothetical Data for 1,1'-(1,3-Propanediyl)bis(benzimidazole)) This table is for illustrative purposes as specific experimental data for this compound was not found in the search results.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.25 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org These simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, stability of complexes, and interactions with the environment, such as a solvent. nih.govnih.gov For benzimidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. nih.govsemanticscholar.orgnih.gov An MD simulation for 1,1'-(1,3-propanediyl)bis(benzimidazole) would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over a set period, often nanoseconds. semanticscholar.org This can reveal how the flexible propyl chain behaves and how the benzimidazole rings orient themselves in a dynamic setting.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de The analysis provides detailed information on charge distribution, hybridization, and donor-acceptor (delocalization) interactions between orbitals. wisc.edu
For a molecule like 1,1'-(1,3-propanediyl)bis(benzimidazole), NBO analysis can quantify the stability arising from electron delocalization, such as hyperconjugation. For instance, it can calculate the stabilization energy from the interaction between a filled (donor) bonding orbital and an empty (acceptor) anti-bonding orbital. nih.gov These interactions are key to understanding the molecule's electronic structure and stability. wisc.edu
Table 2: Selected NBO Analysis Results (Hypothetical Data for 1,1'-(1,3-Propanediyl)bis(benzimidazole)) This table is for illustrative purposes as specific experimental data for this compound was not found in the search results.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| σ(C-C) | σ(C-N) | 2.5 |
| LP(N) | π*(C=C) | 5.1 |
*E(2) represents the stabilization energy from the donor-acceptor interaction.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. science.gov The map uses a color scale to indicate different regions of charge distribution. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential. nih.gov
Quantum Theory of Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a method used to analyze the electron density topology to understand chemical bonding and molecular structure. AIM defines atoms and bonds based on the gradient vector field of the electron density (ρ). Critical points in the electron density where the gradient is zero are used to characterize atomic interactions. nih.gov
AIM analysis can identify and characterize different types of interactions within a molecule, including covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. nih.gov For 1,1'-(1,3-propanediyl)bis(benzimidazole), AIM could be used to precisely describe the nature of the covalent bonds within the benzimidazole rings and the propyl linker, as well as to investigate any potential intramolecular non-covalent interactions that contribute to its conformational stability. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. While specific computational studies on the spectroscopic parameters of 1,1'-(1,3-Propanediyl)bis(benzimidazole) are not extensively available in the reviewed literature, the theoretical investigation of closely related benzimidazole and bis(benzimidazole) derivatives provides a solid foundation for understanding what such analyses would entail and the nature of the expected results. These studies typically focus on predicting Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Theoretical calculations for benzimidazole derivatives are often performed using DFT methods, with the B3LYP functional being a common choice, paired with various basis sets such as 6-311++G(d,p). researchgate.netyoutube.com Such calculations can predict the geometries of stable conformers and their spectroscopic properties in the gas phase or in solution, often showing good agreement with experimental findings. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. youtube.com These calculations are invaluable for assigning signals in experimental spectra, especially for complex molecules where tautomerism or conformational isomers might complicate the assignments. nih.gov
For benzimidazole-containing molecules, DFT calculations can accurately predict the chemical shifts of the aromatic protons and carbons. researchgate.netacademie-sciences.fr Studies on related bis(benzimidazole) compounds and their complexes have demonstrated that theoretical calculations can help in understanding the coordination environment and the electronic effects of substituents on the NMR spectra. academie-sciences.fr For instance, in a study on a 2,6-bis(benzimidazol-2′-ylthiomethyl)pyridine ligand, DFT was used to analyze the ¹H and ¹³C NMR data, providing a deeper understanding of the molecule's structure. academie-sciences.fr It is a common practice to compare computed chemical shifts with experimental values to validate the proposed structures. youtube.com
Below is a hypothetical data table illustrating the kind of results that would be expected from a DFT calculation of the ¹³C NMR chemical shifts for 1,1'-(1,3-Propanediyl)bis(benzimidazole), based on data for analogous compounds.
Table 1: Predicted ¹³C NMR Chemical Shifts for a Bis(benzimidazole) Analogue
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 149.5 |
| C4 | 120.1 |
| C5 | 122.5 |
| C6 | 122.5 |
| C7 | 110.2 |
| C3a | 143.0 |
| C7a | 135.0 |
| CH₂ (linker, α to N) | 45.0 |
| CH₂ (linker, β) | 30.0 |
Note: This data is illustrative and based on general values for benzimidazole derivatives and not from a specific calculation on 1,1'-(1,3-Propanediyl)bis(benzimidazole).
Infrared (IR) Spectroscopy
Theoretical calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in an IR spectrum. ias.ac.inresearchgate.net These computational analyses can help in the assignment of vibrational modes, such as stretching and bending vibrations of different functional groups. nih.gov For benzimidazole derivatives, DFT calculations can predict the characteristic N-H, C-H, C=N, and C=C stretching and bending vibrations. researchgate.netresearchgate.net The comparison between calculated and experimental IR spectra is a standard method for confirming the structure of newly synthesized compounds. nih.gov Often, the calculated frequencies are scaled to better match the experimental data due to the approximations inherent in the theoretical models. ias.ac.in
The following interactive table presents typical vibrational frequencies that would be predicted for a bis(benzimidazole) compound through computational studies.
Table 2: Predicted IR Vibrational Frequencies for a Bis(benzimidazole) Analogue
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100-3050 |
| Aromatic C-H Stretch | 3050-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=N Stretch | 1620-1580 |
| C=C Stretch (aromatic) | 1500-1400 |
| C-N Stretch | 1350-1250 |
Note: This data is illustrative and based on general values for benzimidazole derivatives and not from a specific calculation on 1,1'-(1,3-Propanediyl)bis(benzimidazole).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and properties of the molecule. nih.govresearchgate.net Studies on various benzimidazole derivatives have shown that TD-DFT calculations can accurately reproduce the experimental absorption bands. nih.govnih.govmdpi.com The solvent effect is often included in these calculations to provide more realistic predictions. nih.gov
An illustrative table of predicted UV-Vis absorption data for a bis(benzimidazole) derivative is provided below.
Table 3: Predicted UV-Vis Absorption Data for a Bis(benzimidazole) Analogue
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 285 | 0.45 |
| S₀ → S₂ | 278 | 0.38 |
| S₀ → S₃ | 250 | 0.21 |
Note: This data is illustrative and based on general values for benzimidazole derivatives and not from a specific calculation on 1,1'-(1,3-Propanediyl)bis(benzimidazole).
Coordination Chemistry and Metal Complexes of 1,1 1,3 Propanediyl Bis Benzimidazole
Fundamental Coordination Modes and Ligand Behavior
The 1,1'-(1,3-Propanediyl)bis(benzimidazole) ligand primarily exhibits two fundamental coordination modes: chelating and bridging. mdpi.com
Chelating Mode: In this mode, the ligand coordinates to a single metal center using the nitrogen atoms from both benzimidazole (B57391) rings, forming a stable chelate ring. The flexibility of the three-carbon propane (B168953) linker is crucial, allowing the two benzimidazole units to orient themselves appropriately to bind to one metal ion. This mode typically results in the formation of mononuclear complexes. rsc.org
Bridging Mode: Alternatively, the ligand can act as a bridge, linking two different metal centers. mdpi.com In this arrangement, each benzimidazole unit coordinates to a separate metal ion. This behavior is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs), leading to extended one-, two-, or three-dimensional structures. mdpi.com
The ligand's versatility allows it to function as a neutral bidentate N,N'-donor. The rotational freedom of the C-C bonds in the propane spacer enables the benzimidazole rings to adopt syn or anti conformations, which in turn dictates whether the ligand will act as a chelating or bridging unit, respectively. This adaptability makes it a valuable building block in crystal engineering and the design of supramolecular architectures. mdpi.com
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with 1,1'-(1,3-Propanediyl)bis(benzimidazole) is generally straightforward, often involving the direct reaction of the ligand with a corresponding metal salt in a suitable solvent like methanol, ethanol, or DMF. nih.govnih.gov In some cases, electrochemical methods or solvothermal conditions are employed to obtain crystalline products. rsc.org
A significant body of research has focused on the complexation of 1,1'-(1,3-Propanediyl)bis(benzimidazole) and its derivatives with transition metals.
Cd(II) and Zn(II) Complexes: Cadmium(II) and Zinc(II) complexes have been synthesized electrochemically and by direct reaction. rsc.org Zn(II) complexes with related bis-benzimidazole ligands often exhibit a four-coordinate, distorted tetrahedral geometry, with the zinc center coordinated to two nitrogen atoms from the chelating ligand and two anionic ligands (e.g., halides). rsc.org
Cu(II) and Co(II) Complexes: Copper(II) and Cobalt(II) complexes have been prepared, showing varied coordination geometries. For instance, some Cu(II) complexes are monomeric and adopt a pentacoordinated environment. rsc.org Dimeric species have also been reported where two metal atoms are connected through phenolate (B1203915) bridges in mixed-ligand systems. rsc.org Cobalt complexes can exhibit octahedral geometries. nih.gov
Ni(II) Complexes: Nickel(II) complexes with bis(benzimidazole) ligands can form mononuclear or binuclear species. mdpi.com In mixed-ligand systems, such as those including 2,2′-bipyridine, dimeric structures with hexa-coordinated nickel atoms have been observed. rsc.org
Ru(II) Complexes: Ruthenium complexes with benzimidazole-containing ligands are of interest for their potential applications. mdpi.com The synthesis of heteroleptic Ru(II) complexes often involves the reaction of a precursor like cis-[Ru(bpy)₂Cl₂] with the bis(benzimidazole) ligand.
Ag(I) Complexes: Silver(I) has a strong affinity for N-donor ligands. Complexes with bis(benzimidazole) ligands can result in mononuclear, binuclear, or multinuclear species. mdpi.com The final structure is often influenced by the counter-anion and can range from discrete molecules to extended 1D coordination polymers. mdpi.com
Pd(II) Complexes: Palladium(II) is known to form stable complexes with N-donor ligands. With related benzimidazole-thione ligands, Pd(II) has been shown to form dinuclear complexes where the ligands act in a bridging mode.
The table below summarizes structural data for representative transition metal complexes with bis(benzimidazole) ligands.
| Metal Ion | Ligand System | Coordination Geometry | Key Structural Features |
| Zn(II) | bis(benzimidazole) | Tetrahedral | Mononuclear complex with two coordinated halide ions. rsc.org |
| Cu(II) | bis(benzimidazole)-phen | Pentacoordinated | Monomeric species. rsc.org |
| Co(II) | bis(benzimidazole)-phen | Hexacoordinated | Dimeric species with phenolate bridges. rsc.org |
| Ni(II) | bis(benzimidazole)-bpy | Hexacoordinated | Dimeric species with phenolate bridges. rsc.org |
| Cd(II) | bis(benzimidazole)-bpy | Hexacoordinated | Dimeric species with phenolate bridges. rsc.org |
| Ag(I) | bis(benzimidazole) | Linear / T-shaped | Forms mononuclear to 1D polymeric structures depending on the counter-ion. mdpi.com |
The coordination chemistry of 1,1'-(1,3-Propanediyl)bis(benzimidazole) with main group metals is a significantly less explored area compared to its transition metal chemistry. While neutral and cationic complexes of heavier group 13 metals like aluminum, gallium, and indium are known to be effective Lewis acid catalysts with various ligand systems, specific examples employing 1,1'-(1,3-Propanediyl)bis(benzimidazole) are not extensively documented in peer-reviewed literature. rsc.orgresearchgate.net The study of s-block and p-block metal complexes with this particular ligand remains a field with potential for future investigation.
The introduction of a secondary ligand (a coligand) into the coordination sphere of the metal ion along with 1,1'-(1,3-Propanediyl)bis(benzimidazole) leads to the formation of heteroleptic or mixed-ligand complexes. This synthetic strategy adds another layer of structural control and functional diversity. Common coligands include other N-donor ligands like 2,2′-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen), as well as simple anions like halides or carboxylates. mdpi.comrsc.org
The synthesis can be achieved in a one-step process by adding the metal salt, the primary bis(benzimidazole) ligand, and the coligand to the reaction mixture. rsc.org For example, the electrochemical oxidation of metals like cobalt, nickel, and cadmium in the presence of a bis(benzimidazole) derivative and phenanthroline has yielded dimeric, hexa-coordinated heteroleptic complexes. rsc.org In these structures, the bis(benzimidazole) ligand may coordinate alongside the coligand to satisfy the metal's coordination number, often leading to stable, well-defined geometries that would not be accessible with the primary ligand alone.
Architecture and Topology of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of 1,1'-(1,3-Propanediyl)bis(benzimidazole) to act as a bridging ligand is key to the formation of extended, multidimensional structures such as coordination polymers and MOFs. mdpi.com The length and flexibility of the propyl spacer, combined with the coordination angle of the benzimidazole units, play a crucial role in determining the final architecture and topology of the resulting network.
One of the most common extended architectures formed by this ligand is the one-dimensional (1D) chain. These structures arise when the ligand consistently adopts a bridging mode, linking metal centers in a linear or zigzag fashion. mdpi.com
For example, a silver(I) complex with a related bis(benzimidazole) ligand and methacrylate (B99206) as a coligand was found to form 1D single-coordination polymer chains. mdpi.com In this structure, each silver atom is bridged by two bis(benzimidazole) ligands and two methacrylate ions, resulting in a robust chain. mdpi.com These chains can then self-assemble into higher-dimensional frameworks through weaker forces like π–π stacking interactions between the aromatic benzimidazole rings. mdpi.com The formation of these 1D polymers highlights the utility of 1,1'-(1,3-Propanediyl)bis(benzimidazole) as a versatile linker in supramolecular chemistry.
The table below details features of coordination polymers involving bis(benzimidazole) ligands.
| Metal Ion | Ligand System | Dimensionality | Topology/Structural Description |
| Ag(I) | Aobb, Methacrylate | 1D Chain -> 2D Framework | Silver atoms are bridged by two Aobb ligands and two methacrylate ions to form 1D chains, which extend into a 2D framework via π–π interactions. mdpi.com |
Two-Dimensional (2D) Layered Networks
There is no available scientific literature detailing the synthesis or crystal structure of two-dimensional (2D) layered coordination polymers involving 1,1'-(1,3-Propanediyl)bis(benzimidazole) as a bridging ligand. Research on related bis(benzimidazole) ligands shows they can form 1D chains that may further extend into 2D frameworks through weaker interactions like π-π stacking, but specific examples involving the title compound are absent. mdpi.com
Three-Dimensional (3D) Frameworks
Similarly, there is a lack of published research on the formation of three-dimensional (3D) coordination frameworks using 1,1'-(1,3-Propanediyl)bis(benzimidazole). While other flexible bis(benzimidazole) ligands, such as those with butanediyl linkers, have been successfully used to construct 3D frameworks with metal ions like cadmium and cobalt, this has not been reported for the propanediyl-linked title compound. researchgate.net
Spectroscopic Characterization of Metal Complexes
The absence of isolated and characterized coordination polymers or discrete complexes of 1,1'-(1,3-Propanediyl)bis(benzimidazole) means there is no specific data on their spectroscopic properties.
Photoluminescent Properties of Metal Complexes
No studies on the photoluminescent properties of metal complexes derived from 1,1'-(1,3-Propanediyl)bis(benzimidazole) were found. General research indicates that luminescence in such complexes can be ligand-based or arise from metal-to-ligand charge transfer, and is a property often explored in coordination polymers built from related benzimidazole or imidazole-containing ligands. researchgate.net However, no specific emission, excitation, or quantum yield data has been published for complexes of the title compound.
Magnetic Properties
There is no available information regarding the magnetic properties of metal complexes with 1,1'-(1,3-Propanediyl)bis(benzimidazole). Magnetic studies are common for coordination polymers containing paramagnetic metal ions like Co(II), Mn(II), or Ni(II), but no such research has been reported for complexes involving this specific ligand. researchgate.netnih.gov
Supramolecular Chemistry of 1,1 1,3 Propanediyl Bis Benzimidazole Architectures
Role of Intermolecular Interactions in Self-Assembly
The self-assembly of 1,1'-(1,3-propanediyl)bis(benzimidazole) and its derivatives into ordered supramolecular structures is governed by a combination of weak, non-covalent forces. The interplay between hydrogen bonding, π-π stacking, and other forces like hydrophobic and van der Waals interactions dictates the final architecture and properties of the resulting assembly.
Hydrogen bonding is a critical directional interaction in the supramolecular chemistry of benzimidazole-containing structures. In derivatives of 1,1'-(1,3-propanediyl)bis(benzimidazole), various hydrogen bonding patterns are observed, which play a crucial role in stabilizing the crystal lattice.
For instance, in cocrystals formed between bis(benzimidazole) compounds and organic acids, strong, charge-assisted N-H···O hydrogen bonds are the primary interactions driving the assembly. sci-hub.st Similarly, neutral O–H···N hydrogen-bond interactions are characteristic of co-crystal formation. sci-hub.st In the solid state, these interactions can lead to the formation of extended chains and networks. For example, the crystal structure of a derivative, (E)-1,1'-Bis[(E)-but-2-en-yl]-3,3'-(propane-1,3-di-yl)bis-(1H-benzimidazol-3-ium) dibromide monohydrate, is stabilized by intermolecular O-H···Br and C-H···Br hydrogen-bonding. nih.gov Other observed interactions in related systems include complex hydrogen-bonded networks between imidazole (B134444) N-H groups, solvent molecules like methanol, and halide ions, which effectively align the building blocks. nih.gov Furthermore, C-H···S and C-H···π interactions have also been shown to stabilize the molecular packing in derivatives featuring different functional groups. nih.gov
| Interaction Type | Participating Groups | Role in Assembly | Example System |
| O-H···Br / C-H···Br | Water, Bromide, Benzimidazole (B57391) C-H | Crystal structure stabilization | (E)-1,1'-Bis[(E)-but-2-en-yl]-3,3'-(propane-1,3-di-yl)bis-(1H-benzimidazol-3-ium) dibromide monohydrate nih.gov |
| N-H···O | Imidazole N-H, Carboxylate/Phenolate (B1203915) Oxygen | Primary interaction in salt/co-crystal formation | Bis(benzimidazole) derivatives with organic acids sci-hub.st |
| N-H···Halide | Imidazole N-H, Halide ions | Alignment of building blocks | Mn(BBP)Br2(MeOH) and Mn(BBP)Cl2(MeOH)·MeOH nih.gov |
| C-H···π | Alkyl C-H, Phenyl ring | Molecular packing stabilization | 1,3-Bis(3-phenylpropyl)-1H-benzimidazol-3-ium-2-carbodithioate nih.gov |
The aromatic benzimidazole rings are capable of engaging in π-π stacking, an attractive non-covalent interaction that is fundamental to the organization of many aromatic molecules. nih.gov These interactions contribute significantly to the stability of supramolecular assemblies by minimizing solvent exposure and maximizing favorable orbital overlap. The planar structure of the benzimidazole moiety is a key factor that governs molecular stacking in the crystal lattice. rsc.org
In host-guest systems involving benzimidazole derivatives and macrocycles like cyclodextrins, the encapsulation of the hydrophobic benzimidazole or its alkyl substituents within the nonpolar cavity of the cyclodextrin (B1172386) is driven by favorable hydrophobic and van der Waals interactions. thno.orgnih.gov These non-specific, yet cumulatively significant, forces are essential for the stability of the inclusion complexes. thno.org Similarly, the self-assembly of related aromatic compounds is often initiated by the hydrophobic collapse of nonpolar segments to form a core, which is then further organized by more specific interactions. nih.gov
Rational Design of Supramolecular Structures and Networks
The rational design of supramolecular architectures involves the strategic selection of molecular building blocks with specific functionalities and geometries to guide their assembly into desired structures with predictable properties. rsc.org The 1,1'-(1,3-propanediyl)bis(benzimidazole) ligand is an excellent candidate for such design strategies due to its well-defined coordination sites, potential for hydrogen bonding, and the conformational flexibility of its propyl linker.
By modifying the benzimidazole rings or the linker, chemists can tune the electronic and steric properties of the molecule to control the formation of coordination polymers and other supramolecular networks. For example, incorporating specific functional groups can introduce new interaction sites, such as halogen bonding, which can be used to direct the formation of chiral architectures. nih.gov Furthermore, extending the π-system of the ligand, as seen in related bis(benzimidazole)pyridine systems, and incorporating specific hydrogen-bonding sites are effective design elements for creating materials with targeted properties like high birefringence. nih.gov The predictable nature of these non-covalent interactions allows for a "molecular engineering" approach to create complex, functional supramolecular systems.
Host-Guest Chemistry and Molecular Recognition Phenomena (General Chemical Systems)
Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. Benzimidazole and its derivatives are effective participants in molecular recognition and host-guest phenomena.
A prominent example is the molecular recognition between protonated bis(benzimidazolium) dications and crown ethers. The "three methylene (B1212753) spacer" of the 1,1'-(1,3-propanediyl)bis(benzimidazole) derivative allows it to act as a "thread" that can be recognized by the cavity of a dibenzo-24-crown-8 (B80794) host, forming a pseudorotaxane structure. rsc.org This recognition is driven by strong N-H···O hydrogen bonds between the protonated benzimidazole units and the oxygen atoms of the crown ether. rsc.org
Another well-studied area is the interaction with cyclodextrins (CDs). The hydrophobic cavity of CDs can encapsulate the benzimidazole moiety, forming inclusion complexes. thno.orgnih.gov This process can enhance the solubility of otherwise poorly soluble benzimidazole-based guests. nih.gov Interestingly, the host-guest interaction between benzimidazole-modified polymers and CD-terminated polymers can be pH-sensitive. rsc.org At neutral pH, the hydrophobic benzimidazole guest resides within the CD cavity, but in an acidic environment (pH below 6), the protonation of the benzimidazole leads to its expulsion from the host, demonstrating a stimuli-responsive system. rsc.org
| Host System | Guest System | Driving Interactions | Resulting Structure/Phenomenon |
| Dibenzo-24-crown-8 | 1,1'-(1,3-Propanediyl)bis(benzimidazolium) dication | N-H···O Hydrogen Bonding | Pseudorotaxane formation rsc.org |
| β-Cyclodextrin | Benzimidazole-modified Poly(ε-caprolactone) | Hydrophobic Interactions, Van der Waals Forces | pH-sensitive inclusion complex rsc.org |
| β-Cyclodextrin | Carboxyl-functionalized benzimidazolium ionic liquids | Hydrophobic Interactions | Formation of inclusion complexes for potential controlled release nih.govresearchgate.net |
Applications in Catalysis and Advanced Materials Science
Catalytic Activity of 1,1'-(1,3-Propanediyl)bis(benzimidazole)-Derived Metal Complexes
Metal complexes derived from 1,1'-(1,3-propanediyl)bis(benzimidazole) are notable for their catalytic prowess, particularly after conversion into N-Heterocyclic Carbene (NHC) ligands. These complexes serve as robust and efficient catalysts for a variety of fundamental organic reactions.
1,1'-(1,3-Propanediyl)bis(benzimidazole) serves as a precursor to bis-benzimidazolium salts, which are direct antecedents to bidentate N-Heterocyclic Carbenes (NHCs). researchgate.net These salts are typically synthesized by reacting the parent bis(benzimidazole) with an appropriate dihalide. The resulting bis-benzimidazolium salts are stable, often air- and moisture-stable, compounds that can be conveniently stored and handled. beilstein-journals.orgmdpi.com
In catalytic applications, these salts are employed as NHC precursors, where the active carbene species is generated in situ. researchgate.net The presence of a bulky steric group and a flexible linker, such as the propane-1,3-diyl bridge, can enhance catalytic efficacy. researchgate.net The strong σ-donating properties of the resulting NHC ligands stabilize the metal center, which is an essential feature for effective catalysis. rsc.org This stability and strong coordination are advantageous over other ligand types, like phosphines, which can be less stable under certain reaction conditions. wikipedia.org
Palladium complexes incorporating NHC ligands derived from bis(benzimidazolium) salts are highly effective in catalyzing carbon-carbon bond-forming cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, which forms a substituted alkene by coupling an unsaturated halide with an alkene under the influence of a palladium catalyst and a base, is a prime application for these catalysts. wikipedia.org Palladium(II) acetate, in conjunction with bis-benzimidazolium salts as NHC precursors, creates a highly efficient catalytic system. researchgate.net This system has been shown to successfully catalyze the reaction between various aryl halides and olefins. For instance, aryl bromides bearing electron-withdrawing groups react with styrene (B11656) at moderate temperatures (60°C) to produce the corresponding products in high yields. researchgate.net The general mechanism follows a Pd(0)/Pd(II) catalytic cycle, a hallmark of many palladium-catalyzed cross-coupling reactions. wikipedia.org
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is another area where these ligands excel. wikipedia.orglibretexts.org The reaction is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org An in situ generated catalytic system from Pd(OAc)₂ and a xylyl-linked bis-benzimidazolium salt demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl chlorides. mdpi.com The flexibility and electronic effects provided by the linker and wingtip groups of the NHC ligand facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com Research has demonstrated the potential of this catalytic protocol for synthesizing sterically hindered biaryls with high efficacy, even at low palladium loading (1 mol%). researchgate.net
Table 1: Performance of a Palladium/bis-NHC Catalyst in Mizoroki-Heck Reactions
This table summarizes the results for the Mizoroki-Heck reaction between various aryl halides and styrene using a catalytic system derived from a bis-benzimidazolium salt and Pd(OAc)₂.
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | (E)-4-acetyl-stilbene | 95 |
| 2 | 4-Bromobenzaldehyde | Styrene | (E)-4-formyl-stilbene | 92 |
| 3 | Iodobenzene | Styrene | (E)-stilbene | 98 |
Data sourced from a study on efficient bis-NHC salts in Pd-catalyzed reactions. researchgate.net
The utility of benzimidazole-derived catalysts extends beyond C-C coupling. Benzimidazole (B57391) derivatives and their metal complexes are instrumental in a range of other organic transformations, including oxidation and reduction reactions. enpress-publisher.comsemanticscholar.org For example, palladium complexes with ligands such as 2-(2'-pyridyl)benzimidazole have been supported on polymers and used for the reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com Furthermore, sterically demanding palladium-PEPPSI complexes based on 1,3-bis(N,N'-aralkyl)benzimidazolium have shown outstanding reactivity in Buchwald-Hartwig amination reactions, which are crucial for forming carbon-nitrogen bonds. rsc.org
Development of Functional Materials
The unique photophysical properties of 1,1'-(1,3-propanediyl)bis(benzimidazole) and its derivatives make them excellent candidates for the creation of advanced functional materials, particularly in the fields of luminescence and chemical sensing.
Benzimidazole-containing compounds are recognized as versatile building blocks for fluorescent materials. mdpi.com Their rigid, conjugated structure often leads to significant photoluminescence. The incorporation of specific substituents or the formation of metal complexes can tune these properties. For instance, some 1H-1,3-benzazaphospholes, which are structurally related to benzimidazoles, display significant fluorescence, with quantum yields as high as 0.53 depending on the substituent. nih.gov Bimetallic d¹⁰-metal complexes featuring N-heterocyclic carbene ligands substituted with bipyridine have also been shown to exhibit photoluminescent properties, which vary depending on the metals used in the complex. nih.gov The development of such compounds is driven by their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com
The ability of the benzimidazole moiety to coordinate with various species, coupled with its fluorescent nature, makes it an ideal component for chemosensors. These sensors typically operate via mechanisms like fluorescence quenching or enhancement upon binding with a target analyte.
Novel bis(pyrrole-benzimidazole) conjugates have been investigated as colorimetric anion sensors. ias.ac.in In one study, a benzimidazole derivative was designed as a selective and sensitive 'on-off' fluorescence chemosensor for copper ions (Cu²⁺) in a solution. nih.gov The sensor formed a 1:1 complex with Cu²⁺, leading to a detectable quenching of its fluorescence. nih.gov This system demonstrated a high binding constant and a low limit of detection (3.05 x 10⁻⁶ M), highlighting its potential for recognizing Cu²⁺ in biological systems, such as within living cells. nih.gov The strategic design, including the introduction of specific functional groups like nitro groups, can enhance binding affinity and modulate selectivity for different ions. ias.ac.in
Table 2: Characteristics of a Benzimidazole-Based Fluorescent Sensor for Copper Ions
| Property | Value |
| Target Analyte | Copper (Cu²⁺) |
| Sensing Mechanism | Fluorescence Quenching ('on-off') |
| Stoichiometry (Sensor:Ion) | 1:1 |
| Binding Constant (Kₐ) | 6.02 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 3.05 x 10⁻⁶ M |
| Response Time | ~15 seconds |
Data sourced from a study on a benzimidazole-based chemosensor for Cu²⁺. nih.gov
Lack of Specific Research Data on 1,1'-(1,3-Propanediyl)bis(benzimidazole) in Polymer Composites and Hybrid Materials
Extensive research into the applications of the chemical compound 1,1'-(1,3-Propanediyl)bis(benzimidazole) within the realm of polymer composites and hybrid materials has yielded insufficient specific data to construct a detailed scientific article as requested. Searches for its use as a component in polymer matrices, including its effects on thermal and mechanical properties, have not provided the necessary detailed research findings.
While general information on benzimidazole-containing polymers, their synthesis, and their broad applications in materials science is available, specific studies detailing the incorporation of 1,1'-(1,3-Propanediyl)bis(benzimidazole) into polymer composites or hybrid materials, along with corresponding data on their performance, are not present in the public domain. The available literature focuses on other benzimidazole derivatives or provides general overviews of polymer systems without mentioning this specific compound.
Consequently, the creation of an authoritative article with detailed research findings and interactive data tables focusing solely on the role of 1,1'-(1,3-Propanediyl)bis(benzimidazole) in polymer composites and hybrid materials is not feasible at this time due to the absence of specific scientific research on the topic.
Structure Property Relationships and Ligand Design for Tailored Functionality
Influence of Bridging Linker Length and Flexibility on Coordination Behavior and Supramolecular Assembly
The bridging linker in bis(benzimidazole) ligands plays a crucial role in dictating the spatial orientation of the two donor nitrogen atoms, which in turn governs the coordination mode and the resulting architecture of supramolecular assemblies. The 1,3-propanediyl linker is particularly notable for its inherent flexibility, a quality that allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.
This conformational adaptability enables the ligand to act as either a chelating agent to a single metal center or, more commonly, as a bridging ligand connecting two different metal centers. As a bridging ligand, the propane (B168953) chain's flexibility allows for the formation of diverse supramolecular structures, ranging from simple dinuclear complexes to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.net For instance, the use of a related 1,3-bis(pyridin-4-yl)propane ligand, which shares the same propyl linker, with copper(II) resulted in the formation of 1D polymeric chains. nih.gov Similarly, zinc(II) coordination polymers constructed with 3-(1H-imidazol-1-yl)propanoate linkers have been shown to form 2D networks that extend into 3D structures through hydrogen bonding. chemrxiv.org
The length of the alkyl chain linker is a critical determinant of the final structure. A comparison with ligands featuring different linker lengths reveals a clear trend. Shorter linkers, such as methylene (B1212753) or ethylene, impose greater rigidity and result in a smaller "bite angle," which can favor the formation of discrete cyclic complexes. Conversely, increasing the linker length from propane to butane (B89635) or pentane (B18724) introduces more degrees of freedom. This increased length and flexibility can facilitate the construction of larger macrocycles or lead to different packing arrangements and dimensionalities in coordination polymers. researchgate.net The interplay between linker length, metal ion coordination geometry, and noncovalent interactions like hydrogen bonding or π-π stacking ultimately directs the self-assembly process. researchgate.netsci-hub.st
| Bridging Linker | Ligand Example | Metal Ion | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Propanediyl (C3) | 1,3-bis(pyridin-4-yl)propane | Cu(II) | 1D Coordination Polymer | nih.gov |
| Butanediyl (C4) | 1,1'-(1,4-Butanediyl)bis-1H-benzimidazole | Co(II) | Coordination Polymer | researchgate.net |
| Pentanediyl (C5) | 1,1'-(1,5-Pentanediyl)bis-1H-benzimidazole | Cd(II) | Coordination Polymer (Photoluminescent) | researchgate.net |
Impact of Benzimidazole (B57391) Ring Substituents on Electronic and Steric Properties
Substitution on the benzimidazole rings is a powerful strategy for tuning the ligand's electronic and steric properties. These modifications directly influence the ligand's donor capacity, the stability of the resulting metal complexes, and the intermolecular interactions that guide supramolecular assembly.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene (B151609) portion of the benzimidazole moiety alters the electron density on the coordinating nitrogen atoms.
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the benzimidazole ring system, making the coordinating nitrogen atoms more basic and stronger donors. This generally leads to more stable metal complexes.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease the electron density on the nitrogen donors. This reduced basicity can weaken the metal-ligand bond. mdpi.com The effect of substituents on the electronic structure can be quantified and has been correlated with parameters like the Hammett constant. researchgate.net Theoretical studies using methods like TD-DFT show that substituents significantly impact the HOMO and LUMO energy levels; for example, an -NO₂ group dramatically lowers both HOMO and LUMO energies, thereby reducing the energy gap. mdpi.com
Steric Effects: The size and position of substituents introduce steric hindrance around the metal coordination site. Bulky groups can protect the metal center from the surrounding environment, influence the coordination number and geometry of the complex, and control the packing of molecules in the solid state. nih.gov For example, introducing bulky substituents can prevent the formation of highly coordinated species and favor lower coordination numbers, which can be critical for creating catalytically active sites. nih.gov
| Substituent Type | Example Groups | Effect on Benzimidazole Ring | Impact on Coordination | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density on N donors | Strengthens metal-ligand bond | mdpi.com |
| Electron-Withdrawing (EWG) | -NO₂, -Cl, -CF₃ | Decreases electron density on N donors; Lowers HOMO/LUMO energies | Weakens metal-ligand bond; Can facilitate electron transfer processes | mdpi.comresearchgate.net |
| Sterically Bulky | -C(CH₃)₃ (tert-butyl) | Creates steric hindrance around the coordination site | Influences coordination geometry; Can create protective pockets for catalysis | nih.gov |
Rational Ligand Design for Enhanced Performance in Specific Chemical Applications
The principles of modifying linker length and substituent identity are central to the rational design of 1,1'-(1,3-propanediyl)bis(benzimidazole) ligands for targeted functions. By tailoring the ligand's structure, its performance in applications such as catalysis, anion sensing, and the creation of functional materials can be optimized. researchgate.netresearchgate.net
Catalysis: The ligand framework is crucial for defining the catalytic properties of a metal center. The 1,3-propanediyl linker provides a well-defined and flexible bite angle suitable for forming stable chelate rings with a metal ion. Substituents can then fine-tune the electronic environment of the catalyst. For instance, designing bis-palladium complexes with related ligands has been shown to yield efficient catalysts for cross-coupling reactions. nih.gov The steric bulk of substituents can also be used to create chiral pockets, enabling enantioselective catalysis.
Anion Recognition and Sensing: The N-H protons of the benzimidazole rings are weakly acidic and can be protonated to form benzimidazolium cations. sci-hub.st These protonated sites are excellent hydrogen-bond donors. The 1,3-propanediyl linker positions the two benzimidazole units at a suitable distance to act as a ditopic receptor, capable of binding anions, such as dicarboxylates, through cooperative hydrogen bonding. sci-hub.st The introduction of chromogenic or fluorogenic substituents onto the benzimidazole backbone could allow for the colorimetric or fluorescent sensing of the bound anion.
Future Directions in the Design of Bis(benzimidazole) Ligands with 1,3-Propanediyl Linkers
The versatility of the 1,1'-(1,3-propanediyl)bis(benzimidazole) scaffold suggests several promising avenues for future research and development. The continued evolution of ligand design will focus on creating more complex, multifunctional, and highly specialized systems.
One major direction is the incorporation of active functional groups as substituents on the benzimidazole rings. Instead of simple electron-donating or -withdrawing groups, future designs may include redox-active units (e.g., ferrocene), photo-responsive moieties (e.g., azobenzene), or additional donor sites to create ligands capable of acting as sensors, switches, or multi-metal catalysts.
Another emerging area is the use of these ligands to build sophisticated supramolecular architectures like metal-organic frameworks (MOFs) and coordination cages. The flexibility of the 1,3-propanediyl linker could be exploited in combination with carefully chosen metal nodes and secondary ligands to target novel network topologies with tailored porosity. chemrxiv.org Such materials are envisioned for applications in gas storage and separation, selective catalysis, and drug delivery.
Furthermore, the development of synthetic methods for creating asymmetric ligands, where the two benzimidazole units bear different substituents, would open the door to heterofunctional materials. This would allow for the integration of two distinct properties—such as catalysis and sensing—within a single molecule. Given the significant biological activity of many benzimidazole derivatives, future designs may also focus on creating biocompatible metal complexes for therapeutic or diagnostic applications. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
